Amberlite CG-50

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

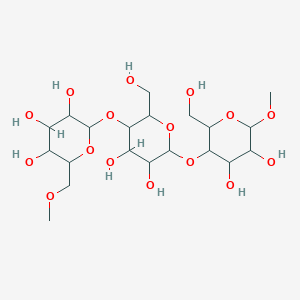

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(methoxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O16/c1-30-5-8-9(23)10(24)13(27)19(34-8)35-17-7(4-22)33-20(15(29)12(17)26)36-16-6(3-21)32-18(31-2)14(28)11(16)25/h6-29H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZFEWWPMNSVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Amberlite™ CG-50: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, properties, and applications of Amberlite™ CG-50, a widely utilized weak acid cation exchange resin in the pharmaceutical and biotechnology sectors. The following sections detail its molecular composition, quantitative characteristics, and a practical experimental workflow for the purification of aminoglycoside antibiotics.

Core Chemical Structure

Amberlite™ CG-50 is a macroporous cation exchange resin. Its polymeric backbone is composed of methacrylic acid copolymerized with divinylbenzene as a cross-linking agent.[1][2][3] The presence of carboxylic acid functional groups (-COOH) along the polymer chain imparts its weakly acidic ion exchange properties.[4][5][6] These groups are responsible for the reversible binding of cations, which is fundamental to its application in separation and purification processes.

The degree of cross-linking, typically around 4% with divinylbenzene, creates a robust, porous three-dimensional structure.[5][6] This macroporous nature provides a large surface area for efficient ion exchange and allows for the diffusion of large molecules into and out of the resin beads.

Below is a representative chemical structure of the Amberlite™ CG-50 polymer:

Quantitative Resin Properties

The physical and chemical properties of Amberlite™ CG-50 are critical for its performance in various applications. The following table summarizes key quantitative data for this resin.

| Property | Value | Reference(s) |

| Matrix | 4% Cross-linked Methacrylate/Polyacrylic | [5][6] |

| Functional Group | Carboxylic Acid | [4] |

| Type | Weak Acid Cation | [4] |

| Physical Form | Dry Fine Powder | [4] |

| Particle Size | 75 – 150 µm | [4] |

| 100-200 mesh (wet) | [5][6] | |

| Total Exchange Capacity | ≥ 10.0 meq/g (dry) | [4][7] |

| Loss on Drying | ≤ 10% | [4] |

| Operating pH | 5 - 14 | [5][6] |

| Maximum Temperature | ≤ 120 °C | [5][6] |

Experimental Protocol: Purification of Aminoglycoside Antibiotics

Amberlite™ CG-50 is instrumental in the purification of various pharmaceutically active compounds, including aminoglycoside antibiotics like tobramycin (B1681333) and sisomicin (B1680986).[8] The following is a detailed methodology for the separation of aminoglycoside components using a weak acid cation exchange resin such as Amberlite™ CG-50.

Objective: To separate and purify aminoglycoside antibiotic components from a fermentation broth or a partially purified mixture.

Materials:

-

Amberlite™ CG-50 resin

-

Chromatography column

-

Fermentation broth filtrate containing aminoglycoside antibiotics

-

Hydrochloric acid (HCl) solution for pH adjustment

-

Sulfuric acid (H₂SO₄) solution (0.50 mol/L) as eluent

-

Deionized water

-

pH meter

-

Peristaltic pump

-

Fraction collector

Procedure:

-

Resin Preparation and Packing:

-

Swell the Amberlite™ CG-50 resin in deionized water.

-

Prepare a slurry and pack it into a suitable chromatography column.

-

Equilibrate the packed column by washing with deionized water until the effluent pH is neutral.

-

-

Sample Preparation and Loading:

-

Take the fermentation broth filtrate containing the aminoglycoside antibiotic (e.g., sisomicin at a concentration of 1.1 g/L).

-

Adjust the pH of the filtrate to approximately 6.8 with a hydrochloric acid solution.[9]

-

Load the pH-adjusted solution onto the equilibrated column at a controlled flow rate (e.g., 0.56 resin volumes per hour).[9]

-

Continue loading until the resin is saturated with the antibiotic, which can be monitored by detecting the antibiotic in the column effluent.

-

-

Washing:

-

After loading, wash the column with at least 2 resin volumes of deionized water to remove polar impurities and unbound substances.[9]

-

-

Elution:

-

Elute the bound aminoglycoside components using a 0.50 mol/L sulfuric acid solution.[9]

-

The elution should be carried out at a specific flow rate (e.g., 3 resin volumes per hour) for a total eluent volume of approximately 3 times the resin volume.[9]

-

Collect the eluate in fractions using a fraction collector.

-

-

Downstream Processing:

-

The collected fractions containing the purified antibiotic are then subjected to further processing, which may include:

-

Solvent recovery under reduced pressure.

-

Vacuum concentration.

-

Drying (e.g., spray-drying) to obtain the final, purified aminoglycoside antibiotic product.[9]

-

-

Workflow for Aminoglycoside Purification

The logical flow of the purification process described above can be visualized as follows:

References

- 1. Poly(divinylbenzene-co-methacrylic acid) | 50602-21-6 [chemnet.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. parchem.com [parchem.com]

- 4. dupont.com [dupont.com]

- 5. Amberlite™ CG50 macroreticular | Sigma-Aldrich [sigmaaldrich.com]

- 6. Amberlite™ CG50 macroreticular | Sigma-Aldrich [sigmaaldrich.com]

- 7. Amberlite™ CG-50 - type 1, ion-exchange resin 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. dupont.com [dupont.com]

- 9. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]

Amberlite CG-50 Resin: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and experimental methodologies of Amberlite CG-50, a versatile weak acid cation exchange resin, for the purification of biomolecules.

This compound is a weakly acidic cation exchange resin that has established itself as a valuable tool in the fields of biochemistry and pharmaceutical development. Its unique properties make it particularly well-suited for the capture, purification, and separation of a wide range of biomolecules, including proteins, peptides, antibiotics, and vitamins. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for key applications, and visual workflows to aid in experimental design.

Core Properties of this compound

This compound is a macroporous resin based on a crosslinked methacrylic acid polymer. The carboxylic acid functional groups are the active sites for ion exchange. The resin's performance is dictated by a combination of its physical and chemical characteristics, which are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | References |

| Matrix | Macroporous crosslinked methacrylate | [1][2] |

| Functional Group | Carboxylic Acid (-COOH) | [1] |

| Physical Form | Dry fine powder/beads | [1] |

| Ionic Form as Shipped | Hydrogen (H+) | [3] |

| Particle Size | 100-200 mesh (wet) | [2] |

| Moisture Content | <10% | [1] |

| Maximum Operating Temperature | 120 °C | [1] |

| Operating pH Range | 5 - 14 | [1][2] |

Performance Characteristics

| Property | Value | References |

| Total Exchange Capacity | ≥ 10.0 meq/g (dry weight) | [1][3] |

| Volume Capacity | 3.5 meq/mL | [2] |

| Separation Technique | Cation Exchange | [1] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in a laboratory setting. These protocols are based on established practices and scientific literature.

Column Packing and Equilibration

Proper column packing is crucial for achieving optimal separation performance.

Materials:

-

This compound resin

-

Empty chromatography column

-

Slurry buffer (e.g., deionized water or a low ionic strength buffer)

-

Equilibration buffer (specific to the application)

-

Packing reservoir (optional, for larger columns)

-

Peristaltic pump

Methodology:

-

Resin Slurrying: Prepare a slurry of this compound in the slurry buffer (typically a 50% v/v mixture). Gently stir to ensure a homogenous suspension. Avoid magnetic stirrers that can fracture the resin beads.

-

Column Preparation: Mount the column vertically. Ensure the bottom frit is in place and the outlet is closed. Fill the column with a few centimeters of slurry buffer.

-

Pouring the Slurry: Gently pour the resin slurry into the column in a single, continuous motion to avoid air bubbles. A packing reservoir can be attached to the top of the column for larger volumes.

-

Packing the Column: Open the column outlet and connect the inlet to a peristaltic pump. Begin pumping the slurry buffer through the column at a constant flow rate. The flow rate should be higher than the intended operational flow rate to ensure a tightly packed bed.

-

Bed Settling: Continue pumping until the resin bed height is constant. This may take several column volumes.

-

Equilibration: Once the bed is stable, switch to the equilibration buffer. Equilibrate the column with at least 5-10 column volumes of the buffer, or until the pH and conductivity of the eluate match that of the equilibration buffer.

Purification of Bovine Lactoperoxidase

This compound is often used as an initial capture step in the purification of bovine lactoperoxidase (LPO) from milk or whey.[1][4][5][6]

Materials:

-

Clarified milk whey (pH adjusted to ~6.5)

-

Equilibrated this compound column

-

Binding/Wash Buffer (e.g., 20 mM Sodium Phosphate, pH 6.5)

-

Elution Buffer (e.g., 20 mM Sodium Phosphate, 0.5 M NaCl, pH 6.5)

-

Fraction collector

Methodology:

-

Sample Loading: Load the pH-adjusted whey onto the equilibrated this compound column at a low flow rate to allow for efficient binding of LPO.

-

Washing: After loading, wash the column with 5-10 column volumes of Binding/Wash Buffer to remove unbound proteins and other contaminants.

-

Elution: Elute the bound LPO from the column using the Elution Buffer. A stepwise or linear gradient of increasing salt concentration can be employed for better separation.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions for LPO activity and protein concentration to identify the fractions containing the purified enzyme. Further purification steps, such as CM Sephadex C-50 and Sephadex G-100 chromatography, can be performed for higher purity.[1][6]

Separation of Aminoglycoside Antibiotics

This compound can be used for the separation and purification of aminoglycoside antibiotics from fermentation broths or synthetic reaction mixtures.[3][7]

Materials:

-

Filtered fermentation broth or reaction mixture containing aminoglycosides (pH adjusted to 6.0-7.7)[8]

-

Equilibrated this compound column

-

Wash Solution (e.g., deionized water)

-

Elution Solution (e.g., 0.5-1.5 M sulfuric acid or ammonium (B1175870) hydroxide, depending on the specific antibiotic)[8]

-

Fraction collector

Methodology:

-

Adsorption: Load the pH-adjusted solution onto the equilibrated column at a controlled flow rate (e.g., 1-3 resin volumes per hour) until the resin is saturated.[8]

-

Washing: Wash the column with deionized water to remove weakly adsorbed impurities.[8]

-

Elution: Elute the bound aminoglycosides using the appropriate elution solution. The concentration and type of eluent will depend on the specific antibiotic being purified.[8]

-

Fraction Collection: Collect the eluate in fractions.

-

Downstream Processing: The collected fractions can then be further processed, for example, by vacuum concentration and drying, to obtain the purified antibiotic product.[8]

Purification of Thiamine (B1217682) (Vitamin B1)

This compound has been used for the extraction of thiamine from food extracts.[9]

Materials:

-

Crude food extract containing thiamine

-

Equilibrated this compound column

-

Wash Solution (e.g., deionized water)

-

Elution Solution (e.g., acidic ethanol (B145695) or a salt solution)

-

Fraction collector

Methodology:

-

Sample Application: Apply the crude extract to the top of the equilibrated column.

-

Washing: Wash the column with deionized water to remove sugars and other water-soluble, non-basic compounds.

-

Elution: Elute the thiamine from the resin using an appropriate eluent.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of thiamine using a suitable analytical method, such as HPLC.

Resin Regeneration

To ensure the longevity and consistent performance of the this compound resin, proper regeneration is essential.

Methodology:

-

Wash with Water: After a purification run, wash the column with several column volumes of deionized water to remove any remaining buffer salts.

-

Acid Wash: Wash the resin with 2-3 bed volumes of a strong acid, such as 1 M HCl, to strip off any remaining bound cations and return the resin to the hydrogen (H+) form.

-

Rinse to Neutrality: Rinse the column with deionized water until the pH of the eluate is neutral.

-

Storage: For long-term storage, the resin should be stored in a solution that inhibits microbial growth, such as 20% ethanol.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Conclusion

This compound resin is a robust and effective medium for the purification of a variety of biomolecules. Its high capacity, stability over a wide pH range, and well-characterized properties make it a reliable choice for both research and industrial applications. By following the detailed protocols and understanding the principles outlined in this guide, researchers and drug development professionals can effectively leverage the capabilities of this compound to achieve their purification goals.

References

- 1. Purification of lactoperoxidase from bovine milk and investigation of the kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dupont.com [dupont.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification of lactoperoxidase from bovine whey and investigation of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Functional Group of Amberlite CG-50 Resin for Researchers, Scientists, and Drug Development Professionals

Core Topic: Functional Group and Applications of Amberlite CG-50 Resin

This technical guide provides a comprehensive overview of the this compound ion-exchange resin, with a focus on its functional group, physicochemical properties, and its application in the purification of pharmaceuticals, particularly aminoglycoside antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and bioprocessing.

Core Characteristics of this compound

This compound is a weak acid cation exchange resin characterized by its carboxylic acid functional groups.[1][2][3][4] These groups are attached to a macroporous, crosslinked methacrylic or polyacrylic matrix.[1][3][4] The macroporous structure provides a large surface area for efficient ion exchange.

The primary mechanism of action involves the reversible exchange of cations between the resin and a surrounding solution. The carboxylic acid functional groups (-COOH) can be deprotonated to form carboxylate anions (-COO⁻), which then electrostatically bind with cations from the solution. This process is highly dependent on the pH of the medium.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound resin is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Functional Group | Carboxylic Acid (-COOH) | [1][2][3][4] |

| Matrix | Macroporous crosslinked methacrylic/polyacrylic | [1][3][4] |

| Type | Weak Acid Cation Exchanger | [1][2][5] |

| Physical Form | White to off-white fine powder/beads | [2][6][7] |

| Total Ion Exchange Capacity | ≥ 10.0 meq/g (dry weight) | [2][6][7][8] |

| Particle Size | 75 - 150 µm (for Type 1) | [2][8] |

| Operating pH Range | 5 - 14 | [3] |

| Shipped Ionic Form | H⁺ | [2][8] |

Ion Exchange Mechanism and Logical Workflow

The ion exchange process with this compound is a dynamic equilibrium. The following diagram illustrates the fundamental principle of cation exchange and a logical workflow for a typical purification process.

Experimental Protocol: Purification of Aminoglycoside Antibiotics

This compound is extensively used in the pharmaceutical industry for the purification of various compounds, including aminoglycoside antibiotics like streptomycin (B1217042), tobramycin, and neomycin.[1][8] The following is a detailed, generalized protocol for the purification of an aminoglycoside antibiotic from a fermentation broth using column chromatography with this compound. This protocol is a synthesis of information from various sources, including patents and technical literature.

Materials and Reagents

-

This compound resin

-

Chromatography column

-

Fermentation broth containing the aminoglycoside antibiotic

-

Hydrochloric acid (HCl) solution for pH adjustment

-

Sodium hydroxide (B78521) (NaOH) solution for pH adjustment and regeneration

-

Elution buffer (e.g., dilute sulfuric acid or ammonium (B1175870) hydroxide solution)

-

Deionized water

Experimental Procedure

-

Resin Preparation and Column Packing:

-

Swell the this compound resin in deionized water.

-

Prepare a slurry of the resin in deionized water.

-

Pack the chromatography column with the resin slurry to the desired bed height.

-

Wash the packed column with several bed volumes of deionized water to remove any impurities and to ensure a stable packed bed.

-

-

Equilibration:

-

Equilibrate the column by passing a buffer at the desired pH for binding (typically pH 6.0-7.7 for aminoglycosides) through the column until the pH of the effluent matches the influent.[2]

-

-

Sample Loading:

-

Adjust the pH of the fermentation broth to the optimal binding pH (6.0-7.7).[2]

-

Load the pH-adjusted fermentation broth onto the column at a controlled flow rate (e.g., 1-3 bed volumes per hour).[2]

-

Continue loading until the resin is saturated with the antibiotic, which can be monitored by detecting the antibiotic in the column effluent.

-

-

Washing:

-

After loading, wash the column with several bed volumes of the equilibration buffer or deionized water to remove unbound impurities.

-

-

Elution:

-

Elute the bound aminoglycoside antibiotic using an appropriate elution buffer. Common eluents include dilute acids (e.g., 0.5-1.5 M H₂SO₄) or bases (e.g., 0.1 N NH₄OH).[2][6]

-

The elution can be performed in a stepwise or gradient manner.

-

Collect fractions of the eluate and monitor for the presence of the antibiotic.

-

-

Regeneration:

-

After elution, regenerate the resin for reuse.

-

Wash the column with deionized water.

-

Treat the resin with a sodium hydroxide solution to remove any remaining bound substances and to convert the resin back to the Na⁺ form.

-

Wash again with deionized water until the pH of the effluent is neutral.

-

The resin can then be re-equilibrated for the next purification cycle.

-

Experimental Workflow Diagram

The following diagram illustrates the detailed workflow for the purification of aminoglycoside antibiotics using this compound.

References

- 1. dupont.com [dupont.com]

- 2. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]

- 3. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]

- 4. US3451992A - Purification of streptomycin - Google Patents [patents.google.com]

- 5. waterandwastewater.com [waterandwastewater.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. 202111000 [thermofisher.com]

- 8. dupont.com [dupont.com]

Amberlite CG-50: A Technical Guide to Particle Size and Mesh Range

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the particle size and mesh range of Amberlite CG-50, a widely utilized weakly acidic cation exchange resin. Understanding these physical characteristics is crucial for its effective application in chromatography, particularly in the purification of pharmaceuticals, proteins, and other biomolecules. This document consolidates key specifications, presents them in a clear, tabular format, and provides a visual representation of the relationship between mesh size and particle diameter.

Core Specifications of this compound

This compound is a macroporous resin based on a cross-linked methacrylic acid polymer. Its carboxylic acid functional groups make it suitable for the separation of a variety of compounds, including aminoglycosides, antibiotics, and vitamins.[1] The particle size of the resin is a critical parameter that influences resolution, flow rate, and binding capacity in chromatographic applications.

Quantitative Data Summary

The particle size of this compound is most commonly specified within a 100 to 200 wet mesh range. This corresponds to a particle diameter range of 75 to 150 micrometers.[1][2] The technical specifications from the manufacturer further detail the particle size distribution, indicating that less than 10% of the particles are smaller than 75 µm and less than 10% are larger than 150 µm.[3][4] It is important to note that some sources may contain conflicting information; however, the predominant and most reliable data points to the 75-150 µm range.

| Parameter | Specification | Source(s) |

| Resin Type | Weakly Acidic Cation Exchange Resin | [2] |

| Matrix | Macroporous Methacrylic Polymer | |

| Functional Group | Carboxylic Acid | [1] |

| Mesh Range (wet) | 100 - 200 mesh | |

| Particle Size Range | 75 - 150 µm | [1][2] |

| Particle Size Distribution | <10% < 75 µm; <10% > 150 µm | [3][4] |

Relationship Between Mesh Size and Particle Diameter

The mesh size is an older, yet still commonly used, method for classifying particle sizes. It refers to the number of openings in a one-inch length of a screen. A higher mesh number corresponds to a finer particle size. The following diagram illustrates the inverse relationship between mesh size and particle diameter, highlighting the specified range for this compound.

Experimental Protocols

The selection of an appropriate particle size is a critical step in method development for chromatographic separations. The 100-200 mesh range of this compound offers a balance between resolution and flow rate, making it suitable for a variety of laboratory and process-scale applications.

General Protocol for Column Packing and Equilibration:

-

Slurry Preparation: Gently mix the required amount of this compound resin with a suitable buffer (e.g., a low ionic strength buffer at a neutral pH) to create a homogenous slurry. Allow the resin to swell completely.

-

Column Packing: Pour the slurry into the chromatography column in a single, continuous motion to avoid air entrapment and ensure a uniformly packed bed.

-

Bed Settling: Allow the resin to settle under gravity or with the assistance of a gentle flow of the initial buffer. The packed bed should be stable and free of cracks or channels.

-

Equilibration: Wash the packed column with 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate match that of the influent buffer. This step is crucial to prepare the resin for sample loading and binding.

The specific conditions for binding, washing, and elution will be dependent on the properties of the target molecule and the impurities being removed. The particle size distribution of this compound ensures a consistent packing density and flow characteristics, which are essential for reproducible chromatographic performance.

References

Amberlite CG-50: A Technical Guide to its Cation Exchange Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Amberlite CG-50, a widely utilized weak acid cation exchange resin. This document details the resin's fundamental properties, the principles governing its cation exchange capabilities, and experimental protocols for its characterization and application.

Core Principles of this compound Cation Exchange

This compound is a macroporous cation exchange resin with a matrix composed of crosslinked methacrylic or polyacrylic polymers.[1][2] Its functionality is conferred by the abundant carboxylic acid (-COOH) groups attached to this matrix.[1][2] These groups are the active sites for the cation exchange process.

The mechanism of action is fundamentally an equilibrium-driven, reversible electrostatic interaction.[3] The process can be described in the following stages:

-

Equilibration: The resin is first equilibrated with a buffer at a specific pH. As a weak acid resin with a pKa between 4 and 6, the ionization of the carboxylic acid groups is highly dependent on the pH of the surrounding medium.[2] At a pH above its pKa, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻), creating a negatively charged stationary phase. The counter-ions present in the equilibration buffer (e.g., Na⁺ or H⁺) associate with these carboxylate groups to maintain electrical neutrality.

-

Sample Loading: A solution containing positively charged molecules (cations) is loaded onto the equilibrated resin column. These target cations compete with the counter-ions already associated with the resin.

-

Cation Exchange: Cations in the sample with a higher affinity for the negatively charged carboxylate groups, or those present at a higher concentration, will displace the counter-ions and bind to the resin. This process is governed by the principles of mass action and the relative selectivity of the resin for different cations.

-

Elution: The bound cations are subsequently recovered by altering the mobile phase conditions to disrupt the electrostatic interactions. This is typically achieved by:

-

Increasing the Ionic Strength: Introducing a high concentration of competing cations (e.g., a salt gradient of NaCl) shifts the equilibrium, causing the bound cations to be displaced from the resin and eluted from the column.[3][4]

-

Decreasing the pH: Lowering the pH of the mobile phase below the pKa of the carboxylic acid groups causes them to become protonated (-COOH). This neutralizes the negative charge on the resin, leading to the release of the bound cations.

-

The macroporous structure of this compound provides a large surface area for ion exchange, allowing for high binding capacity and efficient separation of molecules of various sizes.[2]

Quantitative Data and Resin Properties

The performance of this compound is characterized by several key parameters, which are summarized in the table below.

| Property | Value | Source(s) |

| Matrix Composition | Macroporous Methacrylic/Polyacrylic | [1][2] |

| Functional Group | Carboxylic Acid (-COOH) | [1][2] |

| Type | Weak Acid Cation Exchanger | [2][5] |

| Total Exchange Capacity | ≥ 10.0 meq/g (dry weight) | [2][5] |

| Shipped Ionic Form | Hydrogen (H⁺) | [5] |

| Particle Size | 75 - 150 µm (100-200 mesh) | [1][5] |

| Operating pH Range | 5 - 14 | [1] |

| Maximum Temperature | 120 °C | [1] |

Experimental Protocols

Determination of Total Ion Exchange Capacity

This protocol outlines a method to determine the total ion exchange capacity of this compound.

Materials:

-

This compound resin

-

Chromatography column

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

0.1 M standardized NaOH solution

-

Phenolphthalein (B1677637) indicator

-

Glass wool

Procedure:

-

Resin Preparation:

-

Accurately weigh approximately 1.0 g of dry this compound resin.

-

Wash the resin with deionized water to remove any impurities.

-

To ensure the resin is in the hydrogen (H⁺) form, wash it with three bed volumes of 1 M HCl.

-

Rinse the resin with deionized water until the effluent is neutral (pH ~7).

-

-

Column Packing:

-

Insert a small plug of glass wool at the bottom of the chromatography column.

-

Create a slurry of the prepared resin in deionized water and pour it into the column, avoiding the introduction of air bubbles.

-

Allow the resin to settle into a packed bed. Do not let the column run dry.

-

-

Elution of H⁺ Ions:

-

Pass 100 mL of a 1 M NaCl solution through the column at a slow flow rate. This will displace the H⁺ ions from the resin with Na⁺ ions.

-

Collect the entire eluate in a clean flask.

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the collected eluate.

-

Titrate the eluate with a standardized 0.1 M NaOH solution until a persistent pink color is observed.

-

Record the volume of NaOH used.

-

-

Calculation:

-

The total ion exchange capacity in meq/g can be calculated using the following formula:

-

General Protocol for Cation Exchange Chromatography

This protocol provides a general workflow for separating a cationic protein using this compound.

Materials:

-

Equilibrated this compound column

-

Equilibration Buffer (e.g., 20 mM sodium phosphate (B84403), pH 7.0)

-

Elution Buffer (e.g., 20 mM sodium phosphate with 1 M NaCl, pH 7.0)

-

Sample containing the target cationic protein, dissolved in Equilibration Buffer

-

Fraction collector

Procedure:

-

Column Equilibration:

-

Equilibrate the packed this compound column by washing it with 5-10 column volumes of the Equilibration Buffer.

-

Monitor the pH and conductivity of the effluent to ensure it matches the Equilibration Buffer.

-

-

Sample Loading:

-

Load the prepared protein sample onto the column at a controlled flow rate.

-

-

Washing:

-

Wash the column with 3-5 column volumes of the Equilibration Buffer to remove any unbound or weakly bound molecules.

-

-

Elution:

-

Elute the bound protein by applying a linear gradient or a step gradient of the Elution Buffer. For a step elution, switch directly to the Elution Buffer. For a gradient, gradually increase the concentration of NaCl.

-

Collect fractions of the eluate using a fraction collector.

-

-

Analysis:

-

Analyze the collected fractions for the presence of the target protein using methods such as UV-Vis spectrophotometry (at 280 nm) or SDS-PAGE.

-

-

Regeneration:

-

After elution, regenerate the column by washing it with a high salt concentration buffer (e.g., 1-2 M NaCl), followed by a low concentration acid (e.g., 0.1-0.5 M HCl) and/or base (e.g., 0.1-0.5 M NaOH) to remove any remaining bound substances.

-

Finally, re-equilibrate the column with the Equilibration Buffer for future use.

-

Visualizing the Mechanism and Workflow

Cation Exchange Mechanism of this compound

Caption: Cation exchange process on this compound.

Experimental Workflow for Cation Exchange Chromatography

Caption: General workflow for protein purification.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Macroporous Nature of Amberlite CG-50

This guide provides a detailed examination of this compound, focusing on its macroporous structure, physicochemical properties, and its applications in research and pharmaceutical development. The information presented is intended to offer a comprehensive understanding of the resin's characteristics and provide practical guidance for its use.

Introduction to this compound

This compound is a weakly acidic cation exchange resin, distinguished by its macroporous structure.[1][2] The resin is built upon a cross-linked polyacrylic or methacrylic acid backbone, with carboxylic acid moieties serving as the functional groups for ion exchange.[1][2][3] This composition makes it particularly suitable for the separation and purification of a wide range of molecules, including antibiotics, vitamins, and other pharmaceutically active compounds.[4]

The "macroporous" designation is central to its functionality. Unlike gel-type resins which have pores of molecular dimensions, macroporous resins possess a network of large, permanent pores and a high internal surface area.[5] This structure allows for the efficient interaction and diffusion of large molecules that might otherwise be excluded from the resin matrix, making it highly effective for the purification of biomolecules and as a carrier in drug delivery systems.

Physicochemical Properties of this compound

The operational characteristics of this compound are defined by its physical and chemical properties. The following tables summarize the key quantitative data available from various suppliers and technical documents.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Matrix | Macroporous, 4% cross-linked methacrylate/polyacrylic | [1][3] |

| Functional Group | Carboxylic Acid | [4] |

| Ionic Form (as shipped) | Hydrogen (H⁺) | [4] |

| Total Exchange Capacity | ≥ 10.0 meq/g (dry weight basis) | [6] |

| ~3.5 meq/mL (wet) | [2] | |

| Operating pH Range | 5 - 14 | [1] |

| Maximum Temperature | ≤ 120 °C | [3] |

| Appearance | White to off-white powder/beads | [6] |

Table 2: Particle Size Distribution

The particle size of this compound can vary between different product grades and suppliers. This variation can impact chromatographic resolution, flow rates, and backpressure.

| Particle Size Specification | Source(s) |

| 100-200 mesh (wet) | [1] |

| 75 - 150 µm | [4] |

| <10% below 75 µm and <10% above 150 µm | [6] |

| 500 - 750 µm | [1][2] |

The Macroporous Core: A Deeper Look

While specific manufacturer data on the pore diameter and surface area for this compound is not consistently published, its classification as a macroporous resin implies certain structural characteristics. Macroporous resins are synthesized to create a rigid structure with a significant, permanent porous network. According to IUPAC definition, macropores are classified as pores with diameters greater than 50 nm.[7]

These resins are known to have high surface areas, which can reach 500 m²/g or more in some cases.[5] For context, other macroporous resins in the Amberlite™ series, such as the XAD line, exhibit high surface areas (e.g., AmberLite™ XAD™ 4 with ~750 m²/g) and defined pore structures (~100 Å or 10 nm mean pore size), which facilitate their use in adsorbing a wide range of molecules.[8][9] The large pores of this compound are crucial for allowing access of large biomolecules to the internal surface area where the carboxylic acid functional groups reside, thereby enabling efficient ion exchange.

The diagram below illustrates the fundamental principle of cation exchange as it occurs on the functionalized surface of the this compound resin.

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Characterization of Macroporosity

To quantitatively assess the macroporous nature of an ion exchange resin like this compound, a combination of techniques is typically employed. The primary methods are Nitrogen Sorption (for surface area) and Mercury Intrusion Porosimetry (for pore size distribution).[7][10][11]

Methodology:

-

Sample Preparation:

-

The resin must be thoroughly dried to remove all moisture from the pores without causing the porous structure to collapse.

-

This is often achieved by solvent exchange (e.g., replacing water with isopropyl alcohol) followed by vacuum drying at a moderate temperature (e.g., 60-80 °C).[11]

-

Prior to analysis, the dried sample is degassed under vacuum at an elevated temperature (e.g., 110-150 °C) for several hours to remove any adsorbed surface contaminants.[12]

-

-

Surface Area Analysis (BET Method):

-

The Brunauer-Emmett-Teller (BET) theory is applied to data from nitrogen gas adsorption-desorption isotherms measured at 77 K (liquid nitrogen temperature).

-

The amount of nitrogen gas that adsorbs as a monolayer onto the internal surface of the resin is calculated.

-

The total surface area (reported in m²/g) is determined from the monolayer capacity and the cross-sectional area of a nitrogen molecule.

-

-

Pore Size and Volume Analysis (Mercury Intrusion Porosimetry):

-

This technique is particularly useful for characterizing the larger meso- and macropores.

-

Mercury, a non-wetting liquid, is forced into the pores of the resin under high pressure.

-

The volume of mercury that intrudes at each pressure point is recorded. The Washburn equation is then used to relate the applied pressure to a corresponding pore diameter.

-

This method generates data on total pore volume, pore size distribution, and bulk density.

-

The following diagram outlines the workflow for characterizing the resin's porosity.

Application Protocol: Ion Exchange Chromatography

This compound is frequently used for the purification of cationic molecules like proteins and peptides.

Methodology:

-

Resin Preparation and Column Packing:

-

Swell the dry resin in deionized water.

-

Equilibrate the resin by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer like 20 mM sodium phosphate (B84403), pH 8.0). This ensures the carboxylic acid groups are in the desired ionic form (e.g., sodium form).

-

Pour the resin slurry into a chromatography column and allow it to settle into a uniform bed.

-

-

Sample Loading:

-

Dissolve or dilute the sample in the starting buffer.

-

Allow the buffer in the column to drain to the top of the resin bed.

-

Carefully apply the sample solution to the column. The target cationic molecules will displace the counter-ions (e.g., Na⁺) and bind to the resin's carboxylate groups.

-

-

Washing:

-

Wash the column with 2-5 column volumes of the starting buffer to remove any unbound or weakly bound impurities.

-

-

Elution:

-

Elute the bound target molecule by passing a high ionic strength buffer (e.g., 20 mM sodium phosphate with 0.5 M NaCl, pH 8.0) through the column.

-

The high concentration of salt ions (Na⁺) competes with the bound molecule for the exchange sites, causing the target molecule to be released from the resin and elute from the column.

-

Collect fractions and analyze them (e.g., by UV-Vis spectrophotometry) to identify those containing the purified molecule.

-

Application Protocol: Drug Loading and Release Studies

The macroporous structure of this compound makes it an excellent carrier for controlled drug delivery applications.

Methodology for Drug Loading (Batch Method):

-

Preparation: Dissolve a known quantity of the cationic drug in deionized water or a suitable buffer.

-

Loading: Add a weighed amount of this compound resin to the drug solution.

-

Equilibration: Stir the mixture continuously (e.g., using a magnetic stirrer) at a controlled temperature for a predetermined time (e.g., 24 hours) to allow the ion exchange process to reach equilibrium.

-

Separation: Separate the drug-loaded resin (referred to as the "resinate") from the solution by filtration or centrifugation.

-

Washing & Drying: Wash the resinate with deionized water to remove any unbound drug from the surface, then dry it in an oven at a moderate temperature (e.g., 50-60 °C).

-

Quantification: Measure the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry). The amount of drug loaded is calculated by subtracting the amount of drug in the supernatant from the initial amount.

Methodology for In Vitro Drug Release (Sample and Separate Method):

-

Preparation: Suspend a precisely weighed amount of the drug-loaded resinate in a known volume of a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions) in a sealed container.

-

Incubation: Place the container in a shaking water bath or incubator at 37 °C to simulate body temperature.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium. To maintain a constant volume (sink conditions), replace the withdrawn volume with fresh, pre-warmed release medium.

-

Separation: It is critical to separate the resin particles from the aliquot before analysis. This is typically done by centrifugation or by filtering the sample through a syringe filter (e.g., 0.22 µm).

-

Analysis: Quantify the concentration of the released drug in the collected samples using an appropriate analytical method (e.g., HPLC, UV-Vis).

-

Data Analysis: Calculate the cumulative percentage of drug released over time to generate a drug release profile.

The workflow for a typical drug loading and release experiment is shown below.

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several high-value applications:

-

Purification of Pharmaceuticals: It is widely used in the downstream processing of antibiotics, enzymes, peptides, and vitamins, where its ability to capture cationic molecules from complex mixtures is essential.[13]

-

Controlled Drug Release: As a drug carrier, it can be used to formulate oral dosage forms that provide pH-dependent or sustained release, potentially improving patient compliance and therapeutic outcomes.

-

Taste Masking: By binding bitter-tasting drugs to the resin, their unpleasant taste can be effectively masked in oral liquid or dispersible tablet formulations.

-

Catalysis: The acidic functional groups can serve as solid-phase catalysts in certain chemical reactions, offering advantages in catalyst recovery and reuse.

Conclusion

This compound is a high-capacity, macroporous cation exchange resin with a proven track record in both laboratory and industrial settings. Its robust physical structure and well-defined chemical properties allow for efficient separation of large molecules and provide a reliable platform for the development of advanced drug delivery systems. A thorough understanding of its macroporous nature, as detailed in this guide, is key to leveraging its full potential in demanding scientific and pharmaceutical applications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Amberlite™ CG50 macroreticular | Sigma-Aldrich [sigmaaldrich.com]

- 3. Amberlite™ CG50 macroreticular | Sigma-Aldrich [sigmaaldrich.com]

- 4. dupont.com [dupont.com]

- 5. dupont.com [dupont.com]

- 6. Amberlite™ CG-50 - type 1, ion-exchange resin 25 g | Request for Quote [thermofisher.com]

- 7. Porous Copolymer Resins: Tuning Pore Structure and Surface Area with Non Reactive Porogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DuPont™ AmberLite™ XAD™ 4 Polymeric Adsorbent Resins [dupont.com]

- 9. dupont.com [dupont.com]

- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. waterandwastewater.com [waterandwastewater.com]

Amberlite™ CG-50: A Comprehensive Technical Guide to Safe Handling for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety data and detailed handling precautions for Amberlite™ CG-50, a widely used weakly acidic cation exchange resin. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes. The following sections present a consolidation of safety data sheet (SDS) information, recommended handling protocols, and emergency procedures.

Physical and Chemical Properties

Amberlite™ CG-50 is a macroporous resin based on a crosslinked aromatic or methacrylic polymer backbone.[1][2] Its key function lies in its carboxylic acid groups, which enable cation exchange.[1][2] A summary of its pertinent physical and chemical characteristics is provided below.

| Property | Value | Source |

| Physical Form | Dry fine powder or beads | [1][2] |

| Appearance | White to off-white | [3] |

| Odor | Odorless | [4] |

| Matrix | 4% cross-linked methacrylate (B99206) or crosslinked aromatic polymer | [1] |

| Functional Group | Carboxylic acid | [1][2] |

| Ionic Form as Shipped | Hydrogen (H+) | [1] |

| Total Exchange Capacity | ≥ 10.0 meq/g (dry weight) | [1][2][3] |

| Moisture Content | ≤ 10% | [1][2] |

| Particle Size | 75 - 150 µm or 100-200 mesh (wet) | [1] |

| Solubility | Insoluble | [5] |

| pH Range (effective) | 5 - 14 | [2] |

| Maximum Operating Temperature | ≤ 120 °C | [2] |

| Autoignition Temperature | 426 °C (798.8 °F) | [5] |

Hazard Identification and First Aid

While Amberlite™ CG-50 is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it may cause mild irritation to the eyes, skin, and respiratory tract.[5][6] The toxicological properties have not been fully investigated.[5] Prudent laboratory practices should always be observed.

| Exposure Route | Symptoms | First Aid Measures | Source |

| Eye Contact | May cause irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [5][6][7] |

| Skin Contact | May cause irritation. | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or allergic reactions occur, see a physician. | [5][6][7] |

| Inhalation | May cause respiratory tract irritation. | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [5][6] |

| Ingestion | May cause irritation of the digestive tract. | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. | [5] |

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the resin's performance and ensure user safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for specific laboratory applications, but the following PPE is generally recommended:

| PPE Type | Specification | Source |

| Eye Protection | Wear safety glasses with side-shields (or goggles) conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. | [5][7] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves before use. | [5][7] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [5][7] |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). | [2][5] |

General Handling and Hygiene

-

Ventilation: Use with adequate ventilation to keep airborne concentrations low.[5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[5][7]

-

Avoid Inhalation/Ingestion: Do not breathe dust and avoid ingestion.[5][7]

-

Hygiene Practices: Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling, before breaks, and after work. Do not eat, drink, or smoke when using this product.[5][7]

Storage Conditions

-

Container: Keep container tightly closed in a dry and well-ventilated place.[5][6][7]

-

Incompatible Materials: Keep away from strong oxidizing agents, such as nitric acid.[1][5][6] Contact with strong oxidizers can cause a violent exothermic reaction or explosion.[1]

-

Storage Class: 11 - Combustible Solids.[2]

Accidental Release and Disposal

Accidental Release Measures

-

Ensure adequate ventilation.

-

Use proper personal protective equipment as indicated in Section 3.1.[5]

-

Clean up spills immediately.[5]

-

Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[5]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates a standard workflow for the safe handling of Amberlite™ CG-50 in a research environment, from procurement to disposal.

Caption: Workflow for the safe handling of Amberlite™ CG-50 resin.

References

- 1. dupont.com [dupont.com]

- 2. Amberlite CG50 (Type I) hydrogen form hydrogen form 50602-21-6 [sigmaaldrich.com]

- 3. Amberlite™ CG-50 - type 1, ion-exchange resin 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fi [fishersci.fi]

Initial Exploratory Studies Using Amberlite CG-50: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial exploratory studies and applications of Amberlite CG-50, a weakly acidic cation exchange resin. This compound, with its macroporous structure and carboxylic acid functional groups, has proven to be a versatile tool in the purification of a variety of biomolecules, particularly in the fields of biochemistry and pharmaceutical development. This document details the technical specifications of the resin, presents quantitative data from key studies, and provides comprehensive experimental protocols for its use in the purification of antibiotics and proteins.

Core Technical Specifications of this compound

This compound is a polyacrylic-based ion-exchange resin characterized by its cross-linked methacrylic acid copolymer matrix. This structure provides a high surface area for interaction with target molecules. The primary mode of action is cation exchange, facilitated by the carboxylic acid moieties (-COOH) which ionize in aqueous solutions above pH 5.

| Property | Specification |

| Matrix | 4% cross-linked methacrylate |

| Functional Group | Carboxylic Acid |

| Form | Macroreticular beads |

| Particle Size | 100-200 mesh (wet) |

| Total Exchange Capacity | ≥10.0 meq/g (dry weight) |

| Effective pH Range | 5 - 14 |

| Maximum Operating Temperature | 120 °C |

Data Presentation: Purification Performance

The following tables summarize quantitative data from studies utilizing this compound for the purification of key biomolecules.

Table 1: Purification of Bovine Lactoperoxidase

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

| Skimmed Milk | 10,000 | 2,000 | 0.2 | 100 | 1 |

| This compound Eluate | 150 | 1,200 | 8.0 | 60 | 40 |

| CM Sephadex C-50 | 45 | 900 | 20.0 | 45 | 100 |

| Sephadex G-100 | 28 | 576 | 20.57 | 28.8 | 102.85 |

| Data compiled from studies on the purification of bovine lactoperoxidase.[1][2][3][4][5] |

Table 2: Streptomycin (B1217042) Purification from Fermentation Broth

| Parameter | Value |

| Resin Form | Sodium (Na+) form |

| Adsorption Capacity | Approximately 270 billion units per 300 gallons of resin |

| Elution | Moderately concentrated mineral acid (e.g., sulfuric acid) |

| Purity of Eluted Streptomycin | Substantially pure, requiring only conventional finishing steps |

| Data derived from patent information on streptomycin purification.[6][7] |

Experimental Protocols

Purification of Streptomycin from Fermentation Broth

This protocol outlines the general steps for the isolation and purification of streptomycin from a fermentation broth using this compound.

Materials:

-

This compound resin

-

Fermentation broth containing streptomycin

-

Sodium hydroxide (B78521) (for resin regeneration)

-

Chelating agent (e.g., ethylenediamine (B42938) tetraacetic acid - EDTA)

-

Carbonic acid

-

Mineral acid (e.g., sulfuric acid) for elution

-

Chromatography column

Methodology:

-

Resin Preparation:

-

Swell the this compound resin in deionized water.

-

Convert the resin to the sodium (Na+) form by washing with a solution of sodium hydroxide.

-

Wash the resin with deionized water until the pH of the effluent is neutral.

-

Pack the resin into a suitable chromatography column. The bed should fill approximately 50-70% of the column volume.[7]

-

-

Adsorption:

-

Dilute the whole fermentation broth (approximately 1:1) with water or spent carbonic acid wash from a previous cycle.

-

Load the diluted broth onto the prepared this compound column.

-

Continue loading until the streptomycin levels in the inflow and outflow are nearly equal, indicating resin saturation.[7]

-

-

Washing:

-

Elution:

-

Elute the bound streptomycin from the resin using a moderately concentrated solution of a mineral acid (e.g., sulfuric acid).

-

The elution should be performed at a slow, linear flow rate to ensure efficient recovery.[7]

-

-

Recovery and Finishing:

-

Collect the eluate containing the streptomycin salt.

-

The resulting solution can then be subjected to conventional finishing steps such as decolorization with activated carbon, concentration, and lyophilization to obtain the final purified product.

-

Purification of Bovine Lactoperoxidase from Milk

This protocol describes the initial capture of bovine lactoperoxidase from milk using this compound, which serves as the first step in a multi-step purification process.

Materials:

-

This compound resin (H+ form)

-

Fresh bovine milk

-

Skim milk powder (optional)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium chloride (for elution)

-

Chromatography column

Methodology:

-

Resin Preparation:

-

Prepare the this compound resin by washing it thoroughly with deionized water.

-

Equilibrate the resin with phosphate buffer (pH 6.8).

-

Pack the equilibrated resin into a chromatography column.

-

-

Sample Preparation:

-

Obtain fresh bovine milk and skim it by centrifugation to remove fat.

-

Alternatively, reconstitute skim milk powder in deionized water.

-

Adjust the pH of the skim milk to 6.8.

-

-

Adsorption:

-

Load the pH-adjusted skim milk onto the equilibrated this compound column.

-

Lactoperoxidase will bind to the resin due to its surface charges at this pH.[5]

-

-

Washing:

-

Wash the column extensively with the phosphate buffer (pH 6.8) to remove unbound proteins and other milk components.

-

-

Elution:

-

Elute the bound lactoperoxidase from the resin using a gradient of sodium chloride (e.g., 0 to 1.0 M NaCl) in the phosphate buffer.

-

Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) and enzyme activity to identify the fractions containing the purified lactoperoxidase.

-

-

Further Purification:

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

References

- 1. Purification of lactoperoxidase from bovine milk and investigation of the kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of bovine milk lactoperoxidase and investigation of antibacterial properties at different thiocyanate mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dupont.com [dupont.com]

- 7. US3451992A - Purification of streptomycin - Google Patents [patents.google.com]

Navigating the Purification Landscape: A Technical Guide to Amberlite CG-50 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Amberlite CG-50, a versatile weak acid cation exchange resin. This document outlines its primary suppliers, purchasing options, technical specifications, and detailed experimental protocols for its application in the purification of biomolecules and pharmaceuticals.

Introduction to this compound

This compound is a polyacrylic-based ion-exchange resin characterized by its macroporous structure and carboxylic acid functional groups.[1] This weakly acidic cation exchanger is particularly effective for the isolation and purification of a wide range of molecules, including proteins, peptides, antibiotics, and other cationic compounds.[2][3][4] Its utility is prominent in both laboratory-scale research and industrial-scale pharmaceutical manufacturing.

Suppliers and Purchasing

This compound and its equivalents are available through several major chemical and laboratory equipment suppliers. Researchers can procure this resin in various quantities to suit their specific needs, from small laboratory packs to bulk quantities for larger-scale operations.

Major Suppliers:

-

Sigma-Aldrich (MilliporeSigma): Offers Amberlite™ CG-50 (Type I) in various mesh sizes, suitable for analytical and preparative chromatography.[3]

-

Thermo Fisher Scientific: Provides Amberlite™ CG-50, Type 1 ion-exchange resin, often under the Acros Organics brand, in multiple package sizes.

-

DuPont: As the original manufacturer, DuPont provides technical information and supplies Amberlite™ CG50 TYPE1 Chromatography Resin, particularly for industrial applications.[5]

-

CDH (Central Drug House): An ISO-certified manufacturer and supplier of this compound I Hydrogen form in India, offering various pack sizes.

Technical Specifications

The performance of this compound is dictated by its physicochemical properties. The following table summarizes the key technical specifications compiled from various supplier datasheets.

| Property | Specification | Reference |

| Resin Type | Weak Acid Cation Exchanger | [3][5] |

| Functional Group | Carboxylic Acid (-COOH) | [1][3][5] |

| Matrix | Cross-linked Methacrylic Acid Copolymer (Macroporous) | [1][3][5] |

| Physical Form | Dry fine powder / beads | [3][5] |

| Ionic Form as Shipped | Hydrogen (H+) | [5] |

| Particle Size (Mesh) | 100-200 mesh (75-150 µm) | [5] |

| Total Exchange Capacity | ≥ 10.0 meq/g (dry weight) | [3][5] |

| Moisture Content | ≤ 10% | [3][5] |

| Operating pH Range | 5 - 14 | [3][4] |

| Maximum Operating Temp. | 120 °C | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in purification processes. The following protocol is a comprehensive guide for the isolation of streptomycin (B1217042) from a fermentation broth, a common application for this type of resin.

General Workflow for Cation Exchange Chromatography

The fundamental principle of cation exchange chromatography is the reversible binding of positively charged molecules to a negatively charged solid support. The process involves several key stages, as illustrated in the diagram below.

Caption: General workflow for cation exchange chromatography.

Detailed Protocol: Purification of Streptomycin from Fermentation Broth

This protocol is based on established methods for the isolation of streptomycin using a weak acid cation exchange resin like this compound.

Materials:

-

This compound resin

-

Chromatography column

-

Fermentation broth containing streptomycin

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Resin Preparation and Column Packing:

-

Prepare a slurry of this compound in deionized water.

-

Pack the chromatography column with the resin slurry to the desired bed height.

-

Wash the packed column with several bed volumes of deionized water to remove any impurities and fines.

-

-

Column Equilibration:

-

Equilibrate the column by passing a low concentration acid solution (e.g., 0.1 N HCl) through it, followed by a deionized water wash until the effluent is neutral.

-

Finally, convert the resin to the sodium form by passing a solution of sodium hydroxide (e.g., 1 N NaOH) through the column, followed by a deionized water wash until the effluent is neutral.

-

-

Sample Preparation and Loading:

-

Acidify the fermentation broth to a pH of approximately 2.0 with a suitable acid.

-

Filter the acidified broth to remove mycelium and other solid debris.

-

Neutralize the clarified broth to a pH of around 7.0.

-

Load the neutralized and filtered broth onto the equilibrated this compound column. Streptomycin will bind to the resin.

-

-

Washing:

-

Wash the column with several bed volumes of deionized water to remove unbound impurities, salts, and colored compounds.

-

-

Elution:

-

Elute the bound streptomycin from the resin using a solution of hydrochloric acid (e.g., 0.5 N HCl).

-

Collect the eluate fractions and monitor for the presence of streptomycin using a suitable analytical method (e.g., HPLC or a bioassay).

-

-

Downstream Processing:

-

Pool the streptomycin-rich fractions and concentrate them under vacuum at a temperature around 60°C.

-

Dissolve the concentrated streptomycin in methanol and filter to remove any insoluble impurities.

-

Precipitate the streptomycin by adding acetone to the methanol solution.

-

Collect the precipitate by filtration, wash with acetone, and dry under vacuum.

-

Caption: Workflow for the purification of streptomycin.

Quantitative Data

The efficiency of a purification process is evaluated based on several quantitative parameters. The following table provides an example of a purification summary for a biomolecule using a multi-step process that includes cation exchange chromatography.

Table 2: Purification Summary of a Recombinant Protein

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 1500 | 3000 | 2 | 100 | 1 |

| Ammonium Sulfate Ppt. | 450 | 2700 | 6 | 90 | 3 |

| Cation Exchange (this compound) | 50 | 2400 | 48 | 80 | 24 |

| Gel Filtration | 15 | 1800 | 120 | 60 | 60 |

Note: The data in this table is illustrative and will vary depending on the specific protein and purification conditions.

Conclusion

This compound is a robust and efficient weak acid cation exchange resin with broad applications in the purification of pharmaceuticals and biomolecules. Its high binding capacity and stability make it a valuable tool for researchers and professionals in drug development. The protocols and data presented in this guide offer a solid foundation for developing and optimizing purification strategies using this versatile resin. For specific applications, further optimization of parameters such as pH, ionic strength, and elution conditions is recommended to achieve the desired purity and yield.

References

- 1. US2754295A - Purification of streptomycin - Google Patents [patents.google.com]

- 2. US2970138A - Ion-exchange methods for the purification of streptomycin - Google Patents [patents.google.com]

- 3. Weak Acid Cation Resins [winder1976.com]

- 4. researchgate.net [researchgate.net]

- 5. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Antibiotic Separation from Fermentation Broth Using Amberlite CG-50

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and purification of antibiotics from fermentation broth using Amberlite CG-50, a weak acid cation exchange resin. The primary focus is on aminoglycoside antibiotics, which are well-suited for this type of chromatography.

Introduction to this compound in Antibiotic Purification

This compound is a macroporous, crosslinked methacrylic acid-based cation exchange resin. Its carboxylic acid functional groups make it particularly effective for the capture and purification of basic compounds such as aminoglycoside antibiotics from complex mixtures like fermentation broths. The resin's high exchange capacity and robust physical properties allow for efficient and scalable purification processes.

The general principle involves the binding of positively charged antibiotic molecules to the negatively charged resin at a specific pH. Impurities that are neutral or negatively charged will not bind and can be washed away. The bound antibiotic is then eluted by changing the pH or increasing the ionic strength of the buffer, which disrupts the electrostatic interaction with the resin.

Key Applications:

-

Purification of aminoglycoside antibiotics such as tobramycin, gentamicin (B1671437), and streptomycin.[1]

-

Separation of antibiotic components and related substances.[1]

-

Final purification step in a multi-stage antibiotic production process.[1]

Technical Specifications of this compound

A summary of the key technical specifications for this compound is provided in the table below. This data is essential for process design and optimization.

| Property | Specification | Reference |

| Matrix | Macroporous crosslinked methacrylate | [2] |

| Functional Group | Carboxylic acid | [2] |

| Physical Form | Dry fine powder | [2] |

| Ionic Form as Shipped | Hydrogen (H+) | [2] |

| Total Exchange Capacity | ≥ 10.0 meq/g (dry) | [2] |

| Particle Size | 75 - 150 µm (100-200 mesh) | [2] |

| Operating pH Range | 5 - 14 | |

| Maximum Temperature | 120 °C |

Experimental Workflow for Antibiotic Purification

The following diagram illustrates a typical workflow for the purification of an aminoglycoside antibiotic from fermentation broth using this compound.

Caption: Workflow for antibiotic purification using this compound.

Detailed Experimental Protocols

This section provides detailed protocols for the key stages of antibiotic separation using this compound.

Resin Preparation and Activation

This compound is typically supplied in the hydrogen (H+) form and needs to be converted to the ammonium (B1175870) (NH4+) or sodium (Na+) form for optimal binding of aminoglycosides.

Protocol for Conversion to Ammonium Form:

-

Suspend the desired amount of this compound resin in 5 volumes of 1 M ammonium hydroxide (B78521) (NH4OH) solution.

-

Gently stir the slurry at room temperature for at least 4 hours.

-

Allow the resin to settle and decant the supernatant.

-

Wash the resin with 5 volumes of deionized water until the pH of the wash water is neutral.

-

The resin is now in the ammonium (NH4+) form and ready for column packing.

Column Packing and Equilibration

-

Prepare a slurry of the activated resin in a suitable buffer (e.g., 20 mM ammonium acetate, pH 7.0).

-

Pour the slurry into the chromatography column, avoiding the introduction of air bubbles.

-

Allow the resin to pack under gravity or with the aid of a pump at a low flow rate.

-

Once the resin bed is stable, wash the column with 3-5 column volumes (CV) of the equilibration buffer until the pH and conductivity of the outlet match the inlet buffer.

Sample Loading

-

Adjust the pH of the clarified fermentation broth to the optimal binding pH (typically around 7.0-8.0 for aminoglycosides).

-

Load the pH-adjusted broth onto the equilibrated column at a controlled flow rate. The optimal flow rate will depend on the column dimensions and should be determined empirically.

-

Collect the flow-through and monitor for the presence of the target antibiotic to ensure complete binding.

Column Washing

-

After loading, wash the column with 5-10 CV of the equilibration buffer to remove unbound impurities.

-

A subsequent wash with a buffer of slightly higher ionic strength may be employed to remove weakly bound impurities.

-

Monitor the UV absorbance (at 280 nm) of the column outlet to ensure all non-binding proteins and impurities have been washed away.

Elution

The bound antibiotic can be eluted by either a step or gradient elution using a buffer with a lower pH or a higher ionic strength. For aminoglycosides, elution is often achieved using a gradient of ammonium hydroxide or a mineral acid.

Example Elution Protocol (Gentamicin):

A stepwise or linear gradient of ammonium hydroxide can be used for the differential elution of gentamicin components.

-

Step 1: Elute with 0.12 N Ammonium Hydroxide.

-

Step 2: Elute with 0.14 N Ammonium Hydroxide.

-

Step 3: Elute with 0.16 N Ammonium Hydroxide.

-

Step 4: Elute with 0.18 N Ammonium Hydroxide.

Collect fractions throughout the elution process and analyze for the presence and purity of the target antibiotic.

Example Elution Protocol (Streptomycin):

Streptomycin can be eluted using a moderately concentrated mineral acid.

-

Elute the column with sulfuric acid until the pH of the effluent drops to approximately 5.0.

-

Collect the eluate containing the purified streptomycin.

Quantitative Data Summary

The following table summarizes typical performance parameters for the purification of aminoglycoside antibiotics using this compound. Note that these values can vary depending on the specific antibiotic, fermentation broth composition, and operating conditions.

| Parameter | Typical Value | Notes |

| Binding Capacity | 7-9 meq/g for lysozyme (B549824) (as a model protein) | The dynamic binding capacity for specific antibiotics should be determined experimentally. |

| Loading pH | 7.0 - 8.2 | Optimal pH for the binding of basic aminoglycosides. |

| Elution pH | < 5.0 (acid elution) or > 9.0 (base elution) | The choice of eluent depends on the stability of the antibiotic and downstream processing steps. |

| Recovery Yield | > 90% | Overall process yield will depend on the number of purification steps. |

| Purity | > 95% | This compound is often used as a final polishing step to achieve high purity.[1] |

Logical Relationship of Purification Steps

The purification of antibiotics from fermentation broth is a multi-step process where each stage is designed to remove specific impurities. The logical relationship between these steps is crucial for an efficient and effective process.

Caption: Logical flow of antibiotic purification stages.

Conclusion

This compound is a versatile and effective resin for the purification of antibiotics, particularly aminoglycosides, from fermentation broth. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing robust and scalable purification processes. It is recommended that the specific conditions for each step be optimized for the particular antibiotic and fermentation process to achieve the desired purity and yield.

References

Application Notes and Protocols for Amberlite® CG-50 Chromatography Column Packing

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and packing of chromatography columns with Amberlite® CG-50 resin. Adherence to this protocol is crucial for achieving reproducible and high-performance separations of various compounds, including aminoglycosides, antibiotics, vitamins, peptides, and other pharmaceutically active molecules.[1][2]

Introduction to Amberlite® CG-50

Amberlite® CG-50 is a weakly acidic cation exchange resin with a macroporous structure.[1] The resin matrix is composed of crosslinked methacrylic acid, featuring carboxylic acid functional groups.[2] This composition makes it particularly suitable for the purification of basic compounds.[2] The resin is supplied as a dry, fine powder or white, opaque, spherical beads in the hydrogen (H+) ionic form.[1][2]

Resin Specifications

A summary of the key physical and chemical properties of Amberlite® CG-50 is presented in Table 1. Understanding these parameters is essential for successful column packing and chromatographic performance.